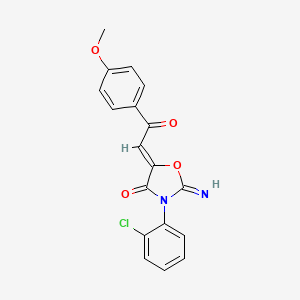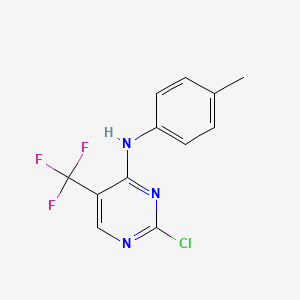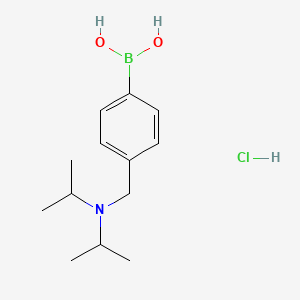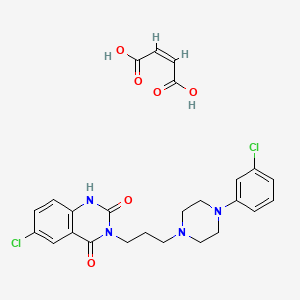
2-Phenylpyrimidine-4,6-dicarbonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylpyrimidine-4,6-dicarbonyl dichloride is a heterocyclic compound with the molecular formula C12H6Cl2N2O2 and a molecular weight of 281.09 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Phenylpyrimidine-4,6-dicarbonyl dichloride can be synthesized through various methods. One common approach involves the reaction of 2-phenylpyrimidine-4,6-dicarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:
- Dissolve 2-phenylpyrimidine-4,6-dicarboxylic acid in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Reflux the mixture at 70°C for several hours.
- Remove the solvent under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylpyrimidine-4,6-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Aplicaciones Científicas De Investigación
2-Phenylpyrimidine-4,6-dicarbonyl dichloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Phenylpyrimidine-4,6-dicarbonyl dichloride involves its ability to act as an electrophile in various chemical reactions. The compound’s dichloride groups are highly reactive, allowing it to form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity is crucial for its role in the synthesis of more complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Pyridinedicarbonyl dichloride: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2,4,6-Trichloropyrimidine: Contains three chlorine atoms on the pyrimidine ring, making it more reactive.
Uniqueness
2-Phenylpyrimidine-4,6-dicarbonyl dichloride is unique due to its phenyl group attached to the pyrimidine ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature makes it a valuable intermediate in the synthesis of various heterocyclic compounds .
Propiedades
Número CAS |
675623-20-8 |
|---|---|
Fórmula molecular |
C12H6Cl2N2O2 |
Peso molecular |
281.09 g/mol |
Nombre IUPAC |
2-phenylpyrimidine-4,6-dicarbonyl chloride |
InChI |
InChI=1S/C12H6Cl2N2O2/c13-10(17)8-6-9(11(14)18)16-12(15-8)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
ZEAOKRZGNRUZRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,4-Difluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12922544.png)


![2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one](/img/structure/B12922569.png)
![3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline](/img/structure/B12922574.png)


![(R)-3-((2S,3S)-5-Hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3,4,8-tetrahydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B12922599.png)
![5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine](/img/structure/B12922603.png)
![4-Methyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12922627.png)




